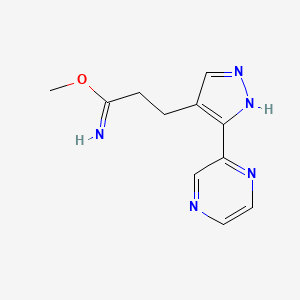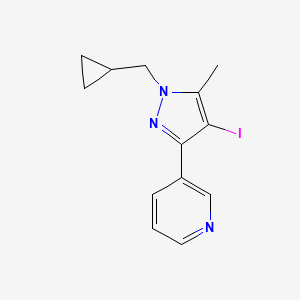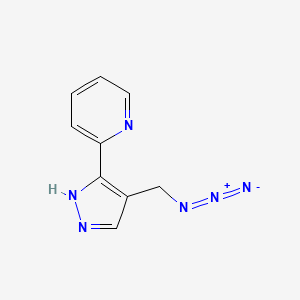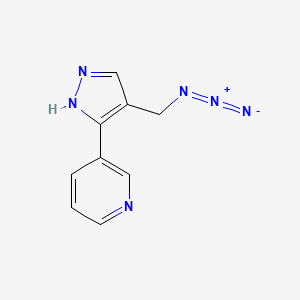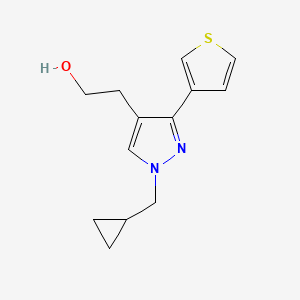
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide
Descripción general
Descripción
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide, also known as chloromethylbutanamide, is an organic compound with a wide range of applications in various scientific research fields. It is a colorless, odorless, and hygroscopic solid substance with a molecular weight of 242.67 g/mol and a melting point of 156.7°C. It is soluble in water, ethanol, and chloroform and can be synthesized from the reaction of 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanoyl chloride and sodium amide in dimethylformamide.
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of related butanamide derivatives through various chemical reactions, indicating the potential utility of similar compounds in creating novel chemical entities. For instance, novel series of 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides were investigated as dipeptidyl peptidase IV (DPP-4) inhibitors, showcasing the synthesis of complex molecules for therapeutic purposes (Nitta et al., 2012).
Mechanistic Studies and Kinetics
Investigations into the kinetics and mechanisms of reactions involving substituted butanamides have provided valuable insights into the behavior of these compounds under various conditions. This research can enhance our understanding of chemical processes, potentially leading to more efficient synthetic routes for related compounds (Sedlák et al., 2002).
Medicinal Chemistry Applications
Biological Activity Assessment
Derivatives of butanamides have been synthesized and evaluated for their biological activities. For example, N-[3-Chloro-2-(substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl) butanamide derivatives were studied for their α-amylase inhibitory activity, indicating potential applications in managing diseases like diabetes (Mathew et al., 2015).
Enzyme Inhibition for Therapeutic Targets
The design and synthesis of butanamide derivatives targeting specific enzymes such as DPP-4 inhibitors for the treatment of type 2 diabetes exemplify the therapeutic applications of such compounds. These studies contribute to the development of new drugs with improved efficacy and safety profiles (Nitta et al., 2012).
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(thian-4-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNOS/c1-3-9(11)10(13)12(2)8-4-6-14-7-5-8/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZNHEJJCYSYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C1CCSCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



